Nolotil - 6150-97-6

Nolotil

Catalog Number: EVT-1581777
CAS Number: 6150-97-6
Molecular Formula: C26H32MgN6O8S2
Molecular Weight: 645 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Nolotil involves the reaction of 4-methylaminoantipyrine with sodium formaldehyde sulfoxylate. This process typically requires specific conditions to ensure the desired chemical transformation occurs efficiently. The reaction can be summarized as follows:

  1. Starting Materials: 4-methylaminoantipyrine and sodium formaldehyde sulfoxylate.
  2. Reaction Conditions: The reaction is conducted in an appropriate solvent under controlled temperature and pH conditions to optimize yield.
  3. Isolation of Product: Post-reaction, the product is purified through crystallization or chromatography to obtain pure metamizole .

The detailed technical aspects of the synthesis may involve multiple steps, including extraction and purification processes to isolate the active pharmaceutical ingredient effectively.

Molecular Structure Analysis

The molecular structure of Nolotil (metamizole) can be represented by its chemical formula C13H16N2O4SC_{13}H_{16}N_{2}O_{4}S. It features a pyrazolone ring structure that is characteristic of many analgesics. Key structural data include:

  • Molecular Weight: Approximately 288.34 g/mol.
  • Functional Groups: The presence of a sulfonamide group contributes to its pharmacological activity.
  • 3D Structure: The spatial arrangement of atoms in metamizole allows it to interact effectively with biological targets, enhancing its analgesic properties .
Chemical Reactions Analysis

Nolotil undergoes various chemical reactions that are relevant both in its synthesis and in its metabolic pathways within the body. Key reactions include:

  1. Hydrolysis: In physiological conditions, metamizole can hydrolyze to form active metabolites, which may contribute to its analgesic effects.
  2. Oxidation: Metamizole can be oxidized under certain conditions, which may affect its stability and efficacy.
  3. Conjugation Reactions: In vivo, metamizole is metabolized primarily through conjugation with glucuronic acid, facilitating its excretion .

These reactions are essential for understanding both the pharmacokinetics and pharmacodynamics of Nolotil.

Mechanism of Action

The precise mechanism by which Nolotil exerts its analgesic effects remains partially understood but involves several pathways:

  1. Inhibition of Cyclooxygenases: Similar to other NSAIDs, Nolotil inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of prostaglandins that mediate pain and inflammation .
  2. Interaction with Endogenous Opioid Systems: Some studies suggest that metamizole may also modulate the endogenous opioid system, enhancing pain relief through interactions with opioid receptors .
  3. Blocking Hyperalgesia: Metamizole may directly inhibit pathways involved in inflammatory hyperalgesia, providing additional analgesic effects beyond simple COX inhibition .
Physical and Chemical Properties Analysis

Nolotil exhibits several physical and chemical properties that influence its use in clinical practice:

  • Solubility: It is soluble in water and alcohol but has limited solubility in organic solvents.
  • Stability: Metamizole is relatively stable under normal storage conditions but can degrade when exposed to light or high temperatures.
  • pH Sensitivity: The solubility and stability of Nolotil can vary significantly with pH, necessitating careful formulation considerations during drug development .

These properties are critical for ensuring effective delivery and therapeutic efficacy.

Applications

Nolotil has several scientific uses primarily in clinical settings:

  • Pain Management: It is commonly prescribed for managing acute pain, postoperative pain, and chronic pain conditions where other analgesics may not be effective or suitable.
  • Antipyretic Use: Due to its fever-reducing properties, Nolotil is utilized in treating febrile conditions.
  • Research Applications: Studies have explored its effectiveness compared to other analgesics in various clinical scenarios, contributing to a better understanding of pain management strategies .
Historical Evolution & Global Pharmacoepidemiology of Nolotil (Metamizole)

Emergence of Pyrazolone Derivatives in Early 20th-Century Analgesic Development

The therapeutic application of pyrazolone derivatives originated with Ludwig Knorr's 1883 synthesis of antipyrine (phenazone), a breakthrough that established this chemical class as a cornerstone of early modern analgesic development. The molecular architecture of pyrazolones—characterized by a five-membered lactam ring containing two nitrogen atoms and one ketonic group—proved highly amenable to structural modification, enabling extensive pharmacochemical exploration. This foundation led to the systematic development of derivatives with enhanced analgesic and antipyretic properties, including aminophenazone (1897) and dipyrone (metamizole, patented 1922) [5] [9]. Metamizole's introduction by the German pharmaceutical company Hoechst AG (branded as Novalgin) represented a significant therapeutic advance due to its potent analgesic, antipyretic, and spasmolytic properties, distinct from opioid-based treatments dominating that era [6].

Pyrazolone derivatives rapidly gained global clinical prominence due to their efficacy in treating perioperative pain, cancer pain, acute injury, and colic. Their mechanism, though not fully elucidated even today, involved central inhibition of prostaglandin biosynthesis via COX-3 and modulation of the endocannabinoid system—distinguishing them from peripherally-acting non-steroidal anti-inflammatory drugs (NSAIDs). By the mid-20th century, metamizole had become one of the most widely prescribed analgesics worldwide, particularly valued for its efficacy in managing biliary and intestinal colic through relaxation of the sphincter of Oddi [6]. Its chemical versatility is demonstrated by its commercial availability as sodium, calcium, and magnesium salts, optimizing stability and solubility for various pharmaceutical formulations [6].

Table 1: Key Pyrazolone Derivatives in Analgesic Development

Compound (IUPAC Name)Brand Name(s)Year IntroducedPrimary Therapeutic Advantages
Antipyrine (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one)Phenazone, Analgesine1887First synthetic non-opioid antipyretic/analgesic
Aminophenazone (4-dimethylamino-1,5-dimethyl-2-phenylpyrazol-3-one)Aminopyrin1897Enhanced anti-inflammatory activity
Metamizole (Sodium [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino] methanesulfonate)Novalgin, Dipyrone, Analgin1922Potent spasmolytic action; alternative to opioids
Propyphenazone (1,5-dimethyl-2-phenyl-4-propan-2-yl pyrazol-3-one)Pyramidone1949Reduced metabolite toxicity

Geopolitical Disparities in Regulatory Adoption: Bans vs. OTC Status Patterns

Metamizole's global regulatory landscape reveals profound geopolitical disparities rooted in divergent risk-benefit assessments and pharmacovigilance interpretations. Following epidemiological studies in the 1970s associating metamizole with agranulocytosis—a potentially fatal drop in white blood cells—multiple countries implemented bans or severe restrictions. Sweden (1974), the United States (1977), Japan (1979), the UK (1980s), and several other nations withdrew it from their markets [6] [8]. Conversely, metamizole maintains over-the-counter (OTC) or prescription status in approximately 100 countries, including Spain, Germany, Mexico, Brazil, India, and Russia, reflecting distinct regional therapeutic risk evaluations [6].

This regulatory dichotomy intensified in the 21st century. Spain exemplifies a high-consumption nation where metamizole prescriptions doubled between 2013–2018, driven by its low gastrointestinal toxicity compared to NSAIDs and cost-effectiveness [8]. However, the 2018 Spanish Agency of Medicines and Medical Devices (AEMPS) report mandated stringent prescribing constraints for tourists—particularly those from Northern Europe—stipulating: "not using metamizole on patients when it is not possible to conduct blood cell monitoring" [8]. This directive followed investigations into tourist fatalities, including a Costa del Sol Hospital study (2009) revealing a threefold higher agranulocytosis incidence among British patients compared to Spaniards [8]. Meanwhile, Mexico and Brazil classify it as OTC, prioritizing accessibility for pain management in resource-limited settings [6].

Table 2: Global Regulatory Status of Metamizole (Selected Jurisdictions)

Region/CountryCurrent StatusCritical Regulatory MilestonesConsumption Trends
SwedenBannedWithdrawn (1974) due to agranulocytosis riskNone permitted
United KingdomBannedWithdrawn (1980s); emergency import prohibitedNone permitted
United StatesVeterinary onlyHuman use banned (1977); restricted to equine careNo human pharmaceutical use
SpainPrescription2018 AEMPS restrictions: ≤7 days for tourists; mandatory blood monitoringDoubled (2008–2018); high OTC availability historically
GermanyPrescription§48 AMG regulation; hospital-focused useStable; preferred for postoperative pain
Mexico/BrazilOTCClassified as non-critical safety concernAmong top 5 analgesics sold

Temporal Shifts in Risk-Benefit Perceptions: Agranulocytosis Controversies (1970s–Present)

The agranulocytosis controversy represents the most significant and persistent challenge in metamizole’s pharmacoepidemiological narrative. Early case-control studies (e.g., the International Agranulocytosis and Aplastic Anemia Study, 1986) estimated incidence at 1:1,000–1:10,000 users, prompting initial withdrawals [6]. However, methodological critiques emerged, arguing these studies overstated risk by overlooking confounders like concomitant medications and underdiagnosis in low-income regions. Proponents highlighted metamizole’s superior gastrointestinal and renal safety versus NSAIDs and absence of addiction potential compared to opioids [6] [8].

Pharmacogenetic research in the 2000s introduced nuance to the debate. Studies identified polymorphisms in genes regulating immune response (e.g., HLA variants) potentially increasing susceptibility among Northern Europeans, explaining Spain’s observed epidemiological disparity: "The agranulocytosis rate was nearly three times higher among foreigners than among Spaniards" [8]. Simultaneously, large-scale post-authorization studies in Mexico and Germany reported agranulocytosis incidences below 1 per million users when administered short-term (<7 days), repositioning metamizole as comparatively safe under controlled conditions [6] [8].

The European Medicines Agency’s (EMA) 2018 assessment crystallized modern risk stratification: acknowledging agranulocytosis as unpredictable and dose-independent but emphasizing mitigability through blood monitoring and contraindication adherence. This reinforced metamizole’s therapeutic niche—particularly for acute pain refractory to first-line analgesics—while mandating enhanced pharmacovigilance in Northern European tourists [6] [8].

Table 3: Evolution of Agranulocytosis Risk Perception

Time PeriodKey Studies/ReportsRisk EstimateRegulatory ImpactPrevailing Scientific Consensus
1970s-1980sIAAAS (1986); national case series1:1,100–1:5,300 usersBans in ≥30 countriesRisk unacceptable for non-critical pain
1990s-2000sMexican/Latin American cohort studies<1:1,000,000 (short-term use)OTC status maintained in Latin America/SpainRisk manageable with short-term use
2009–2018Costa del Sol Hospital study; EMA safety reviewVariable by ethnicity: 3× higher in Northern EuropeansSpanish tourist restrictions; EMA warningsGenetic susceptibility modulates risk
2020sMeta-analyses accounting for pharmacogeneticsOverall: 0.2–6 cases/million treatment daysSustained prescription-only status with monitoringRisk-justified in specific clinical contexts

Properties

CAS Number

6150-97-6

Product Name

Nolotil

IUPAC Name

magnesium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate

Molecular Formula

C26H32MgN6O8S2

Molecular Weight

645 g/mol

InChI

InChI=1S/2C13H17N3O4S.Mg/c2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h2*4-8H,9H2,1-3H3,(H,18,19,20);/q;;+2/p-2

InChI Key

NHMUJYOBLYTIKO-UHFFFAOYSA-L

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Mg+2]

Synonyms

Magnesium, bis(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino)methanesulfonato)-
metamizole magnesium
Nolotil

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Mg+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.